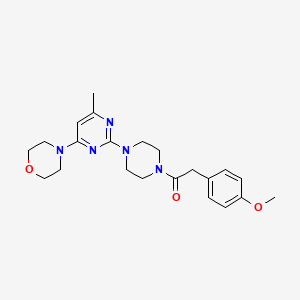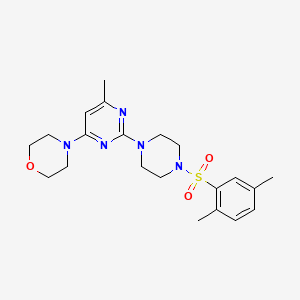![molecular formula C16H19N5O4S2 B11250365 N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B11250365.png)
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(MORPHOLINE-4-SULFONYL)-N-{5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}BENZAMIDE is a complex heterocyclic compound that combines several functional groups, including morpholine, sulfonyl, triazole, and thiazine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(MORPHOLINE-4-SULFONYL)-N-{5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}BENZAMIDE typically involves multi-step reactionsThe reaction conditions often include the use of catalysts such as BF3 and p-toluenesulfonic acid (PTSA) to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(MORPHOLINE-4-SULFONYL)-N-{5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or benzamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
4-(MORPHOLINE-4-SULFONYL)-N-{5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(MORPHOLINE-4-SULFONYL)-N-{5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects. Its ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer properties.
Indole derivatives: Display a broad spectrum of biological activities, including anticancer and antimicrobial effects.
Uniqueness
4-(MORPHOLINE-4-SULFONYL)-N-{5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-3-YL}BENZAMIDE is unique due to its combination of multiple functional groups, which contribute to its diverse pharmacological profile. The presence of the morpholine-sulfonyl group enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C16H19N5O4S2 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-4-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C16H19N5O4S2/c22-14(17-15-18-19-16-21(15)6-1-11-26-16)12-2-4-13(5-3-12)27(23,24)20-7-9-25-10-8-20/h2-5H,1,6-11H2,(H,17,18,22) |
InChI Key |
XSKLYTVRVPJQNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2SC1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B11250287.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B11250301.png)

![N-(3-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11250327.png)
![4-{6-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11250332.png)
![N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B11250335.png)
![3-[4-(4-Iodobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11250336.png)

![2'-benzyl-N-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11250339.png)
![N-benzyl-2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-amine](/img/structure/B11250341.png)
![3-(azepan-1-ylsulfonyl)-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B11250346.png)
![6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B11250357.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11250361.png)
![4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11250370.png)
